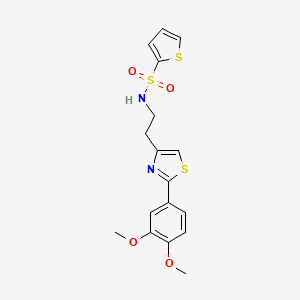

![molecular formula C21H18ClN5O2S B2956096 N1-(3-氯苯基)-N2-(2-(2-(邻甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺 CAS No. 895790-68-8](/img/structure/B2956096.png)

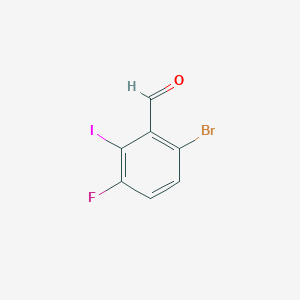

N1-(3-氯苯基)-N2-(2-(2-(邻甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their significant biological and pharmacological properties . Thiazoles, on the other hand, are a class of compounds that contain a five-membered ring with one nitrogen atom and one sulfur atom .

Synthesis Analysis

The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as a [3+2] cycloaddition . This reaction is often catalyzed by copper (I) .Molecular Structure Analysis

Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . These compounds are able to accommodate a broad range of substituents, which allows for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various cycloaddition reactions .Physical And Chemical Properties Analysis

Triazoles are stable compounds that are resistant to moisture, oxygen, light, and metabolic processes . They are capable of engaging in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions .科学研究应用

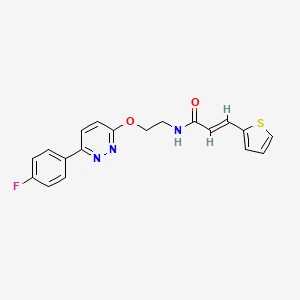

抗过敏和抗菌剂

- 一系列 N-(4-取代噻唑基)草酰胺酸衍生物(与所讨论化合物相关)在大鼠模型中表现出有效的抗过敏活性,其功效超过迪钠色甘酸钠 (Hargrave、Hess 和 Oliver,1983)。

- 已经合成并评估了几种 1,2,4-三唑衍生物对多种细菌和真菌的抗菌功效,表明这些化合物在抗菌和抗真菌应用中的潜力 (Indorkar、Chourasia 和 Limaye,2012)。

缓蚀

- 已经使用密度泛函理论计算和分子动力学模拟评估了噻唑和噻二唑衍生物在铁上的缓蚀性能。这表明在材料科学和工程学中的潜在应用 (Kaya 等,2016)。

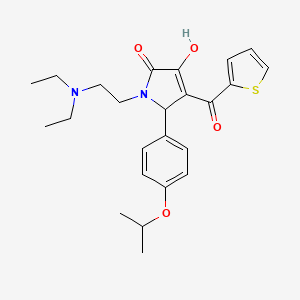

抗癌评价

- 已经合成并评估了某些基于 1,2,4-三唑的化合物的抗癌活性,表明在肿瘤学中具有潜在的治疗应用 (Lesyk 等,2007)。

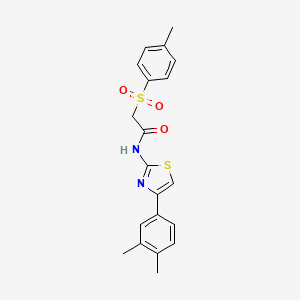

化学和光谱分析

- 类似于 N1-(3-氯苯基)-N2-(2-(2-(邻甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺的化合物一直是振动光谱研究的主题,提供了对其分子结构和性质的见解 (Kuruvilla 等,2018)。

抗真菌和抗菌药物合成

- 使用微波辅助技术合成 1,3,4-噻二嗪和相关化合物的二羧酸衍生物在抗菌和抗真菌活性测试中显示出有希望的结果 (Dabholkar 和 Parab,2011)。

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . These compounds have shown promising activity against different pathogenic organisms .

Mode of Action

It is known that many triazole derivatives exert their effects by interacting with various enzymes and proteins within the cell . For instance, some triazole derivatives inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Biochemical Pathways

It is known that many triazole derivatives affect the cyclo-oxygenase (cox) pathways . These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, which play key roles in inflammation and pain .

Result of Action

Some triazole derivatives have been found to exhibit cytotoxicity at certain concentrations . They also have anti-inflammatory and analgesic activities .

安全和危害

未来方向

Given the wide range of biological activities exhibited by triazole compounds, there is considerable interest in further exploring their potential as therapeutic agents . Future research may focus on developing new synthetic methods, investigating their mechanisms of action, and optimizing their pharmacological properties .

属性

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2S/c1-13-5-2-3-8-17(13)18-25-21-27(26-18)16(12-30-21)9-10-23-19(28)20(29)24-15-7-4-6-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCPKKSZPKBULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)

amine](/img/structure/B2956015.png)

![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)

![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)